molecular formula C12H10O3 B1440662 2-(Furan-2-YL)-6-methylbenzoic acid CAS No. 1261952-35-5

2-(Furan-2-YL)-6-methylbenzoic acid

Cat. No. B1440662
M. Wt: 202.21 g/mol
InChI Key: FGTLHPOMMGGQIC-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-6-methylbenzoic acid, also known as 2-furoic acid or furoic acid, is an organic compound with the molecular formula C7H6O3. It is a yellow solid that is soluble in water, alcohols, and other organic solvents. This compound has been used for a variety of applications, including as a pharmaceutical intermediate, a food preservative, and a corrosion inhibitor. It has also been studied in the context of its potential as a therapeutic agent.

Scientific Research Applications

    Furan Platform Chemicals

    • Field : Green Chemistry
    • Application : Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural). They are used in the manufacture of a wide range of compounds .
    • Method : The manufacture of FPCs involves a switch from traditional resources such as crude oil to biomass. This requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
    • Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

    Antibacterial Activity of Furan Derivatives

    • Field : Medicinal Chemistry
    • Application : Furan derivatives have shown remarkable therapeutic efficacy and have been used to create numerous innovative antibacterial agents .
    • Method : The synthesis of furan derivatives involves various methods and their numerous structural reactions .
    • Results : The crucial facts presented in this chapter may aid in the creation of more effective and secure antimicrobial agents .

    Suzuki Reaction

    • Field : Organic Chemistry
    • Application : Furan-2-boronic acid is used in the Suzuki reaction for the synthesis of β-furyl-α,β-unsaturated aldehydes .
    • Method : The Suzuki reaction is a type of cross-coupling reaction, where the boronic acid is coupled with a halide under palladium catalysis .
    • Results : The result is the formation of β-furyl-α,β-unsaturated aldehydes .

    Furan Platform Chemicals Beyond Fuels and Plastics

    • Field : Green Chemistry
    • Application : Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural). They are used in the manufacture of a wide range of compounds beyond fuels and plastics .
    • Method : The manufacture of FPCs involves a switch from traditional resources such as crude oil to biomass. This requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
    • Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

    Suzuki–Miyaura Coupling

    • Field : Organic Chemistry
    • Application : 2-Furylboronic acid is used in the Suzuki–Miyaura coupling for the synthesis of various organic compounds .
    • Method : The Suzuki–Miyaura coupling is a type of cross-coupling reaction, where the boronic acid is coupled with a halide under palladium catalysis .
    • Results : The result is the formation of various organic compounds .

    Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives

    • Field : Organic Chemistry
    • Application : 3-Aryl-3-(furan-2-yl)propanoic acid derivatives have potential applications in various fields .
    • Method : The synthesis involves the reaction of 3-aryl-3-(furan-2-yl)propanoic acid with other reagents to form the derivatives .
    • Results : These compounds have potential applications in various fields .

    Furan in Bio-Based Materials

    • Field : Green Chemistry
    • Application : Many experts believe that the most effective use of biomass is the synthesis of monomers for the manufacture of biodegradable polymers. 2,5-Furandicarboxylic acid (FDCA) and related diols are exceptionally promising .
    • Method : The manufacture of these bio-based materials involves a switch from traditional resources such as crude oil to biomass .
    • Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via furan platform chemicals .
  • Field : Medicinal Chemistry
  • Application : Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .
  • Method : The synthesis of furan derivatives involves various methods and their numerous structural reactions .
  • Results : The crucial facts presented in this chapter may aid in the creation of more effective and secure antimicrobial agents .
  • Field : Green Chemistry
  • Application : Only a very small amount of furfural was partially hydrogenated to 2-(methoxymethyl)furan and further forming trace amounts of methyl levulinate .
  • Method : The process involves the partial hydrogenation of furfural to form 2-(methoxymethyl)furan .
  • Results : The presence of Amberlyst 70 in methanol mainly catalyzes the etherification to form the ethers like 1,5-dimethoxy-pentane .

properties

IUPAC Name

2-(furan-2-yl)-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-8-4-2-5-9(11(8)12(13)14)10-6-3-7-15-10/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTLHPOMMGGQIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688499
Record name 2-(Furan-2-yl)-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-YL)-6-methylbenzoic acid

CAS RN

1261952-35-5
Record name 2-(Furan-2-yl)-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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